molecular formula C16H17FO3S B136098 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate CAS No. 143654-60-8

3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate

Cat. No. B136098
M. Wt: 308.4 g/mol
InChI Key: NMVGJRGHQRUWFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available or previously synthesized intermediates. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized from resorcinol through a three-step procedure with an overall yield of 65% . Similarly, the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, was achieved using the Schiemann reaction, oxychlorination, and nitration . These methods could potentially be adapted for the synthesis of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonate esters and related compounds is typically confirmed using spectroscopic techniques such as NMR, HRMS, and IR . For example, the structure of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was determined by these methods . The structural characterizations of substituted spirocyclotetraphosphazenes were confirmed by elemental analyses, mass spectrometry, FTIR, HSQC, HMBC, and NMR techniques . These techniques would be relevant for analyzing the molecular structure of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate as well.

Chemical Reactions Analysis

The papers describe various chemical reactions involving sulfonate esters and related compounds. For instance, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under mild alkaline conditions is discussed . Additionally, the solvolysis of pent-4-enyl p-nitrobenzenesulfonate in fluorinated alcohols has been studied, providing insights into the reactivity of sulfonate esters under different conditions . These reactions could inform the potential reactivity of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate esters are influenced by their molecular structure. For example, the poor water solubility of a sulfonamide analog was a key consideration in its development as a cancer therapeutic, leading to further structural modifications . The derivatization of primary amines with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid to form stable derivatives with excellent gas chromatographic properties highlights the importance of understanding the physical properties of these compounds for analytical applications . These considerations would be relevant for determining the properties of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate.

properties

IUPAC Name

3-(2-fluorophenyl)propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3S/c1-13-8-10-15(11-9-13)21(18,19)20-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVGJRGHQRUWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625687
Record name 3-(2-Fluorophenyl)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate

CAS RN

143654-60-8
Record name Benzenepropanol, 2-fluoro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143654-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.75 gm of the compound prepared in (3) above was dissolved into 200 ml of dry pyridine. To this was slowly added 24.25 gm of p-toluenesulfonyl chloride at 0° C. and the mixture was stirred for 3 hours at room temperature. After the addition of 300 ml of ether, the mixture was washed with water, followed by the addition of 6N hydrochloric acid to acidify it and washing with saturated brine. The product was dried over anhydrous sodium sulfate and the solvent was evaporated to obtain 31.3 gm of the title compound.
[Compound]
Name
compound
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17.75 g
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200 mL
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24.25 g
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Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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